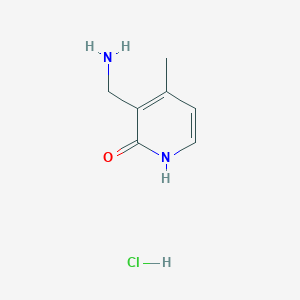

methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a type of azole motif, which is commonly found in the pharmaceutical industry . It is known that amino-triazole structures have chelating, antibacterial, enzyme inhibition, anti-TB properties, and excellent anticorrosion properties .

Synthesis Analysis

The synthesis of novel 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles that could exhibit both drug-like interaction and corrosion inhibition properties was designed, synthesized, and characterized . These were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Molecular Structure Analysis

The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR . It is clearly evident in the literature that especially fully substituted 1,2,3-triazole structures containing formyl groups can easily be functionalized thanks to their high reactivity .Chemical Reactions Analysis

The 1,2,3-triazole motifs demonstrate immense activity in pharmacological applications, such as anticancer, anti-TB, XO enzyme inhibition, anti-inflammatory, ant plasmodial, and antibacterial agent . Amino-triazole hybrid structures have chelating, antibacterial, enzyme inhibition, anti-TB properties, pharmacological activities, and anticorrosive agents .Direcciones Futuras

The future directions of research on methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate could include further exploration of its pharmacological applications, given the known activity of 1,2,3-triazole motifs in this area . Additionally, the development of new anticorrosive compounds using these motifs could be another potential area of research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of methyl propiolate with hydrazoic acid to form 5-methyl-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, which is subsequently hydrolyzed to form the carboxylic acid. The carboxylic acid is then reacted with paraformaldehyde to form the aldehyde, which is finally reacted with methyl iodide to form the desired product.", "Starting Materials": [ "Methyl propiolate", "Hydrazoic acid", "Ethyl chloroformate", "Paraformaldehyde", "Methyl iodide" ], "Reaction": [ "Methyl propiolate is reacted with hydrazoic acid to form 5-methyl-1H-1,2,3-triazole.", "5-Methyl-1H-1,2,3-triazole is reacted with ethyl chloroformate to form ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.", "Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is hydrolyzed to form the carboxylic acid.", "The carboxylic acid is reacted with paraformaldehyde to form the aldehyde.", "The aldehyde is reacted with methyl iodide to form methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate." ] } | |

Número CAS |

2248351-28-0 |

Nombre del producto |

methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate |

Fórmula molecular |

C6H7N3O3 |

Peso molecular |

169.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.